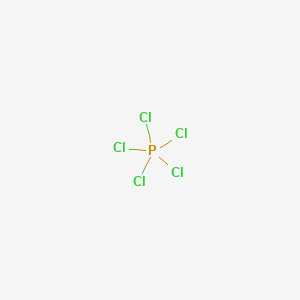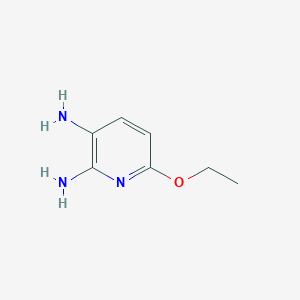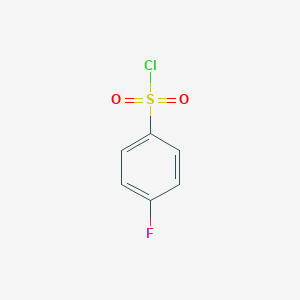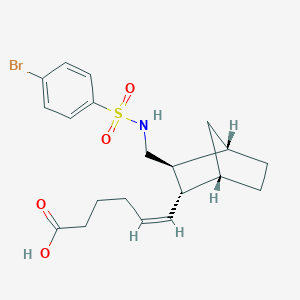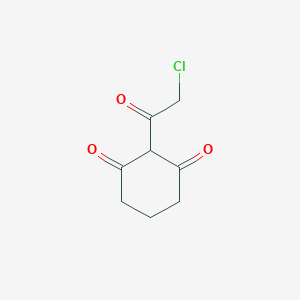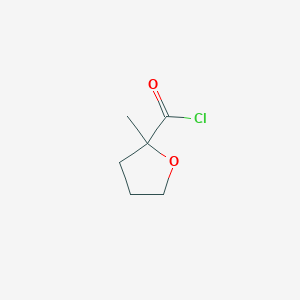
2-Methyltetrahydrofuran-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyltetrahydrofuran (2-MeTHF) is an organic compound with the molecular formula C5H10O . It is a highly flammable, mobile liquid . It is mainly used as a replacement for Tetrahydrofuran (THF) in specialized applications for its better performance, such as to obtain higher reaction temperatures, or easier separations (as, unlike THF, it is not miscible with water) . It is derived from sugars via furfural and is occasionally touted as a biofuel .
Synthesis Analysis
2-Methyltetrahydrofuran is usually synthesized by catalytic hydrogenation of furfural . The raw materials of 2-methyltetrahydrofuran are renewable biomass rich with cellulose, hemicelluloses, and lignin, such as corncobs or bagasse and other plant and agricultural waste . It can also be produced starting from levulinic acid . Cyclization and reduction gives γ-valerolactone, which can be hydrogenated to 1,4-pentanediol, which can then be dehydrated to give 2-methyltetrahydrofuran .Molecular Structure Analysis
The molecular structure of 2-Methyltetrahydrofuran is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 86.13 .Chemical Reactions Analysis
Compared with tetrahydrofuran (THF) as a solvent for the addition reactions between Grignard reagents and carbonyl compounds, 2-methyltetrahydrofuran affords the corresponding adducts in higher yields with higher chemoselectivities . Moreover, 2-methyltetrahydrofuran can be readily recycled and reused, which lowers the cost of the process and makes the reaction greener .Physical And Chemical Properties Analysis
2-Methyltetrahydrofuran has a density of 0.854 g/mL . Its melting point is -136 °C and boiling point is 80.2 °C . It is inversely soluble in water, meaning its solubility decreases with increasing temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Solvent
2-Methyltetrahydrofuran-2-carbonyl chloride: can be used as a solvent in organic synthesis, particularly in reactions where traditional solvents like dimethyl sulfoxide (DMSO) or methyl tert-butyl ether (MTBE) are typically employed. Its use in phosphatidylserine synthesis is one example of its application in this field .
Grignard Reactions
This compound may facilitate smoother addition reactions between carbonyl compounds and Grignard reagents compared to tetrahydrofuran (THF), leading to higher chemoselectivities and better yields of adducts .
Palladium-Catalyzed Reactions
In palladium-catalyzed Suzuki type carbonylation reactions, 2-Methyltetrahydrofuran-2-carbonyl chloride could potentially be used as a solvent to enhance reaction efficiency through the cleavage of C–Cl bonds of acid chlorides to yield aryl ketones .
Environmental Footprint
Due to its derivation from 2-Methyltetrahydrofuran , which is produced from renewable raw materials and is biodegradable, this compound may offer an environmentally friendly alternative in various chemical processes with a promising environmental footprint .
Toxicology Assessments
Preliminary toxicology assessments of 2-Methyltetrahydrofuran suggest that its derivatives, including the carbonyl chloride variant, might also have favorable toxicological profiles for use in research and industrial applications .
Solvent Recycling
The ease of recycling associated with 2-Methyltetrahydrofuran indicates that its carbonyl chloride derivative could also be recycled efficiently, reducing waste and costs in chemical processes .
Safety and Hazards
2-Methyltetrahydrofuran is highly flammable and harmful if swallowed . It may be harmful in contact with skin and causes skin irritation and serious eye damage . It is advised to keep away from heat, sparks, open flames, and other ignition sources . Use personal protective equipment and ensure adequate ventilation .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 2-Methyltetrahydrofuran-2-carbonyl chloride are carbonyl compounds . It is used in the chemoselective addition of Grignard reagents to carbonyl compounds . The carbonyl compounds are important in various chemical reactions and processes, and their interaction with 2-Methyltetrahydrofuran-2-carbonyl chloride can lead to significant changes in their properties and behaviors .
Mode of Action
2-Methyltetrahydrofuran-2-carbonyl chloride interacts with its targets through a process known as the Grignard reaction . This is a carbon-carbon bond-forming reaction that is crucial in organic synthesis . In this reaction, 2-Methyltetrahydrofuran-2-carbonyl chloride affords the corresponding adducts in higher yields with higher chemoselectivities .
Biochemical Pathways
The biochemical pathways affected by 2-Methyltetrahydrofuran-2-carbonyl chloride primarily involve the conversion of biomass into useful chemicals or fuels . This compound plays a pivotal role in these pathways, serving as a key component in the conversion process .
Pharmacokinetics
It is known that this compound has a boiling point of 80-81 °c and a density of 1270±006 g/cm3 . These properties may influence its bioavailability and its behavior in different environments.
Result of Action
The result of the action of 2-Methyltetrahydrofuran-2-carbonyl chloride is the efficient and selective conversion of carbonyl compounds . This leads to the production of adducts in higher yields and with higher chemoselectivities . Moreover, this compound can be readily recycled and reused, which lowers the cost of the process and makes the reaction greener .
Action Environment
The action of 2-Methyltetrahydrofuran-2-carbonyl chloride is influenced by various environmental factors. For instance, it has been found that this compound is more stable and has higher solvency power for resins, polymers, and dyes compared to other solvents . Furthermore, it is biodegradable and has a promising environmental footprint .
Eigenschaften
IUPAC Name |
2-methyloxolane-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-6(5(7)8)3-2-4-9-6/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKJOESQIOHMFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyltetrahydrofuran-2-carbonyl chloride | |
CAS RN |
139049-95-9 |
Source


|
| Record name | 2-methyloxolane-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


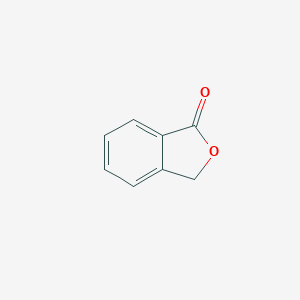
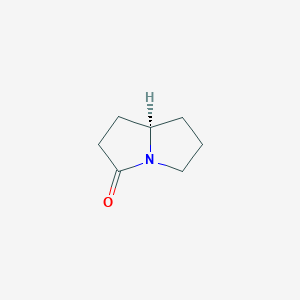
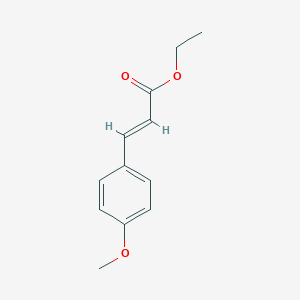
![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)
